ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate
Overview
Description
Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
The mode of action of triazoles generally involves interaction with these enzyme targets, leading to changes in the biochemical pathways the enzymes are involved in . The exact pathways affected would depend on the specific enzyme targeted.
Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would depend on the specific properties of the compound, including its solubility, stability, and structure .
The result of the compound’s action would be changes at the molecular and cellular level, potentially inhibiting the function of the target enzyme and affecting the biochemical pathway it is involved in .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would also depend on specific factors like temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The general steps are as follows:
Preparation of the Azide: The starting material, often an alkyl halide, is converted to an azide using sodium azide in a suitable solvent.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole is then esterified with ethyl acetate to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The hydroxymethyl group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ethyl 2-[4-(carboxy)-1H-1,2,3-triazol-1-yl]acetate.
Reduction: Formation of ethyl 2-[4-(hydroxymethyl)-1,2-dihydro-1H-1,2,3-triazol-1-yl]acetate.
Substitution: Formation of various substituted triazole derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Ethyl 2-[4-(methyl)-1H-1,2,3-triazol-1-yl]acetate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Ethyl 2-[4-(carboxy)-1H-1,2,3-triazol-1-yl]acetate: Similar structure but with a carboxy group instead of a hydroxymethyl group.
Ethyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
Uniqueness: Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the hydroxymethyl group, which can participate in various chemical reactions and enhance the compound’s binding affinity to biological targets. This makes it a valuable intermediate in the synthesis of bioactive molecules and materials.
Properties
IUPAC Name |
ethyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-2-13-7(12)4-10-3-6(5-11)8-9-10/h3,11H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNGKDZLVJXDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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